molecular formula C10H12O2 B2835441 (2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol CAS No. 91060-96-7

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol

Cat. No. B2835441
CAS RN: 91060-96-7
M. Wt: 164.204
InChI Key: OFKLNIJKLDJVRR-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties may include acidity or basicity, reactivity with other substances, and flammability.


Scientific Research Applications

Solvation and Interactions

  • Solvation Behavior and Interaction Studies: Methanol's solvation behavior with dimethylfuran, a compound related to benzofuran derivatives, reveals insights into solvation sites and secondary interactions, which are crucial for understanding solvent effects in biofuel additives and potentially guiding the design of new solvents for chemical syntheses involving benzofuran derivatives (Poblotzki et al., 2016).

Catalytic Processes and Chemical Synthesis

  • Methanol Conversion to Aromatics and Olefins

    The conversion of methanol in the presence of zeolites to unsaturated hydrocarbons and the subsequent deactivation of the catalyst due to coking provides insights into the methanol-to-hydrocarbon process, which can have implications for synthesizing benzofuran derivatives through catalytic processes (Schulz, 2010).

  • N-Methylation of Amines Using Methanol

    A method utilizing methanol for the N-methylation of amines showcases a cost-effective and green approach, potentially applicable for modifying benzofuran derivatives for pharmaceutical applications (Sarki et al., 2021).

  • Anticholinesterase Activity of Benzofuran Derivatives

    The synthesis of novel benzofuran derivatives and their evaluation as anticholinesterase agents highlight the potential of benzofuran compounds in medicinal chemistry and drug development (Luo et al., 2005).

Material Science and Methanol Applications

  • Methanol as a Building Block

    Methanol's role as a versatile building block for chemical synthesis is emphasized, including its use in producing more complex molecules and as a clean-burning fuel, which could be relevant for synthesizing benzofuran-based materials (Dalena et al., 2018).

  • Methanol in Aromatic Production

    The coupling conversion of bio-derived furans and methanol for enhancing aromatic production, as studied in a fixed bed reactor, suggests a synergistic effect that could be leveraged for synthesizing benzofuran derivatives (Zheng et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound.


Future Directions

This involves a discussion of unanswered questions about the compound and suggestions for future research.


properties

IUPAC Name

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,11H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKLNIJKLDJVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methanol

CAS RN

91060-96-7
Record name (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 853 mg (4.14 mmole) ethyl 2-methyl-2,3-dihydrobenzofuran-5-carboxylate in 9 ml dry tetrahydrafuran under nitrogen was added 157 mg (4.14 mmole) lithium aluminum hydride in portions and the resulting mixture was stirred at room temperature overnight. The mixture was worked up as described in Preparation A, Part (v), to afford 752 mg of product. The NMR spectrum showed the presence of a band at 4.5 ppm, characteristic of a benzyl alcohol CH2 group. TLC with 1:1 hexane/ethyl ether showed one spot at Rf 0.2 (vanillin spray).
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hexane ethyl ether
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